

Diisopropyl fumarate molecular structure and formula C10H16O4

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Compound of Interest

Compound Name: *Diisopropyl fumarate*

Cat. No.: B1670629

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An In-depth Technical Guide to **Diisopropyl Fumarate**

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is the diisopropyl ester of fumaric acid, an organic compound with the chemical formula C10H16O4.^{[1][2]} As an unsaturated ester, it serves as a valuable monomer in the synthesis of polymers and as an intermediate in various organic syntheses.^[3] Its properties, including low volatility and moderate solubility in organic solvents, make it suitable for diverse chemical applications.^[3] This document provides a comprehensive technical overview of **diisopropyl fumarate**, covering its molecular structure, chemical and physical properties, synthesis, spectroscopic characterization, and known biological applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Diisopropyl fumarate is systematically known as dipropan-2-yl (E)-but-2-enedioate.^[4] It is recognized by several synonyms, including Fumaric Acid Diisopropyl Ester and (E)-2-Butenedioic acid diisopropyl ester.^[2] The compound is typically a colorless to pale yellow liquid with a pleasant odor.^[3]

Compound Identification

Identifier	Value
CAS Number	7283-70-7 [4]
Molecular Formula	C10H16O4 [1] [2] [5]
IUPAC Name	dipropan-2-yl (E)-but-2-enedioate [4]
SMILES	CC(C)OC(=O)/C=C/C(=O)OC(C)C [5]
InChI	InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+[4] [5]
InChIKey	FNMTVMWFISHPEV-AATRIKPKSA-N [5]

Physical and Chemical Properties

Property	Value
Molecular Weight	200.23 g/mol [1] [4] [5]
Melting Point	2°C [2] [6]
Boiling Point	110°C at 12 mmHg [2] [6]
Appearance	Colorless to pale yellow liquid [3]
Stereochemistry	Achiral, contains one E/Z center [5]

Molecular Structure

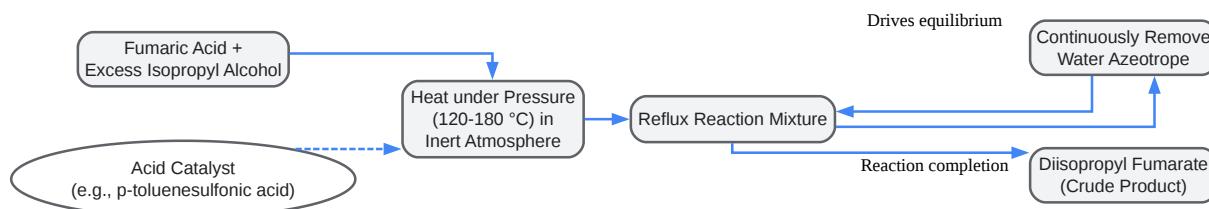
Diisopropyl fumarate's structure consists of a central fumarate backbone, which is the trans isomer of butenedioic acid, with two isopropyl groups attached via ester linkages. The molecule is achiral and possesses a C2 axis of symmetry.[\[5\]](#) The trans configuration of the double bond minimizes steric hindrance between the two ester groups, making it more stable than its cis isomer, diisopropyl maleate.[\[7\]](#)

Caption: 2D molecular structure of **diisopropyl fumarate**.

Synthesis and Experimental Protocols

Synthesis of Diisopropyl Fumarate

Diisopropyl fumarate is typically synthesized via the esterification of fumaric acid with isopropyl alcohol.^[8] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction, often by azeotropic distillation.^{[8][9]}



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Caption: General workflow for the synthesis of **diisopropyl fumarate**.

Experimental Protocol: Synthesis

- Charging the Reactor: In a pressure-rated reactor equipped with a reflux condenser and a system for removing distillate (e.g., a Dean-Stark trap), charge fumaric acid, an excess of isopropyl alcohol (typically 2.5 to 6 times the weight of fumaric acid), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5% by weight of fumaric acid).^[8]
- Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the mixture to a temperature between 120-180°C under pressure while stirring.^[8]
- Reaction Progression: Allow the mixture to reflux. The azeotrope of isopropyl alcohol and water will begin to distill. Continuously remove this azeotrope to drive the reaction towards the product side.^[8]
- Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC) until the consumption of fumaric acid is complete.

- Work-up and Purification: After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt like sodium sulfate. The crude **diisopropyl fumarate** can be purified by vacuum distillation.[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of **diisopropyl fumarate**. PubChem lists available 1D-NMR, Mass Spectrometry, and IR spectra for the compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

¹ H NMR (Proton NMR)			
Assignment	Chemical Shift (δ) ppm (approx.)	Multiplicity	Integration
Olefinic Protons (-CH=CH-)	~6.8	Singlet	2H
Methine Protons (-CH(CH ₃) ₂)	~5.0	Septet	2H
Methyl Protons (-CH(CH ₃) ₂)	~1.2	Doublet	12H

¹³C NMR

Assignment	Chemical Shift (δ) ppm (approx.)
Carbonyl Carbon (-C=O)	~165
Olefinic Carbon (-CH=CH-)	~134
Methine Carbon (-CH(CH ₃) ₂)	~69
Methyl Carbon (-CH(CH ₃) ₂)	~22

Note: Exact chemical shifts may vary based on the solvent and instrument used.

- Sample Preparation: Dissolve 5-10 mg of purified **diisopropyl fumarate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectroscopy Data

Vibrational Mode	Wavenumber (cm ⁻¹) (approx.)
C=O Stretch (Ester)	1720-1730
C=C Stretch (Alkene)	1640-1650
C-O Stretch (Ester)	1100-1300
=C-H Bend (trans)	960-980

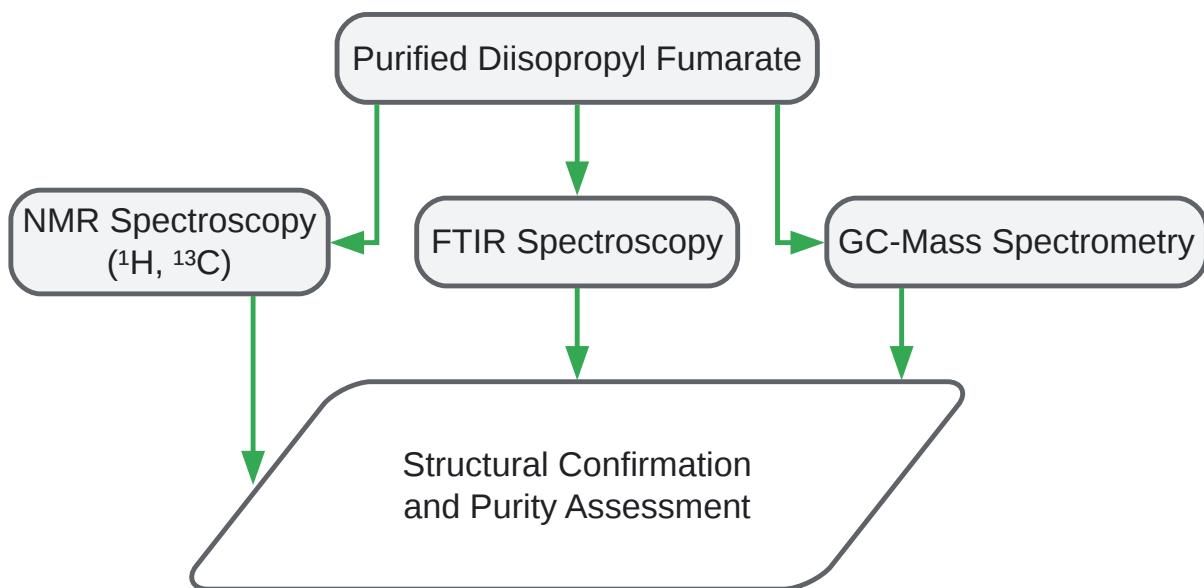
- Sample Preparation: For a neat liquid sample, place a small drop of **diisopropyl fumarate** between two KBr plates.
- Data Acquisition: Place the sample holder in an FTIR spectrometer and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

Mass Spectrometry Data	
Ion	m/z Value
[M]+ (Molecular Ion)	200.23
[M - OCH(CH ₃) ₂] ⁺	141
[M - COOCH(CH ₃) ₂] ⁺	113

- Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of **diisopropyl fumarate** in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrument Setup: Set the parameters for the Gas Chromatograph (GC) and Mass Spectrometer (MS). This includes setting the GC oven temperature program to separate the compound from any impurities and setting the MS to scan a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI).
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet. The compound will be separated on the GC column and subsequently ionized and detected by the MS.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.



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Caption: Workflow for the analytical characterization of **diisopropyl fumarate**.

Biological Activity and Applications

While extensive research on the specific biological pathways of **diisopropyl fumarate** is limited, some applications have been noted. It has been identified as a compound used in the creation of scaffolds for bone tissue engineering.[10] Additionally, related fumaric acid esters are used to treat conditions like HIV infections and chronic hepatitis B, typically in combination with other antiviral agents.[11] However, specific signaling pathways directly modulated by **diisopropyl fumarate** are not well-documented in the available literature.

Safety and Handling

According to GHS classifications, **diisopropyl fumarate** is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[3]

Conclusion

Diisopropyl fumarate is a well-characterized diester with established methods for its synthesis and analysis. Its molecular structure, confirmed by various spectroscopic techniques, makes it a useful intermediate in organic and polymer chemistry. While its biological applications are still an emerging area of research, its use in biomaterials like bone scaffolds suggests potential for further investigation in the fields of drug development and materials science. This guide provides foundational technical data and protocols to support such research endeavors.

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